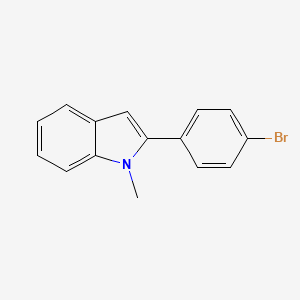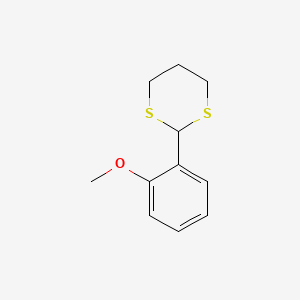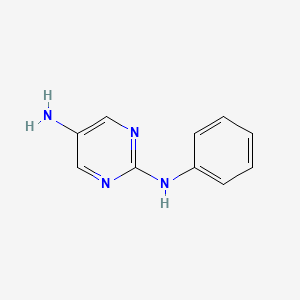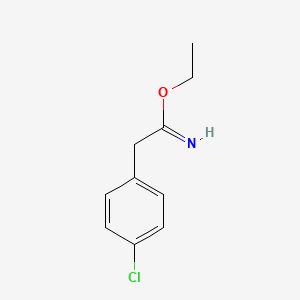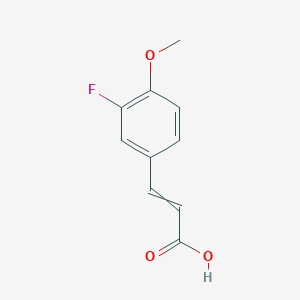
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Perkin reaction, where benzaldehyde derivatives react with acetic anhydride in the presence of a base to form cinnamic acid derivatives . Another method includes the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The choice of method depends on factors such as yield, cost, and environmental impact. The Perkin reaction and Heck reaction are both scalable and can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 3-fluoro-4-hydroxy-cinnamic acid.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3-fluoro-4-methoxy-phenylpropanoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include 3-fluoro-4-hydroxy-cinnamic acid, 3-fluoro-4-methoxy-phenylpropanoic acid, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This compound can inhibit enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxy-cinnamic acid: Known for its antioxidant properties.
3,4-Dimethoxycinnamic acid: Studied for its ability to prevent amyloid transformation in neurodegenerative diseases.
3-Methoxy-4-acetamidoxycinnamic acid: Investigated for its antimicrobial activity.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
VKZYEBQHWQTZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
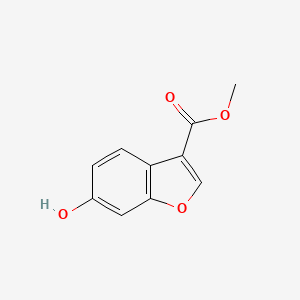
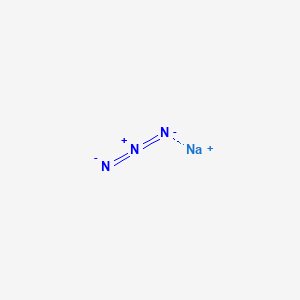
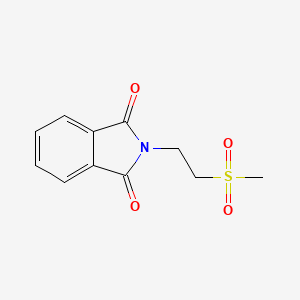
![4-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B8804605.png)
![2-(2-Chloropyridin-3-YL)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8804613.png)
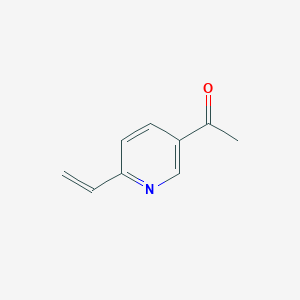
![7-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8804624.png)
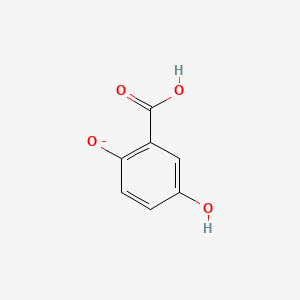
![2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8804646.png)

